N,N-二甲基鞘氨醇-1-磷酸

描述

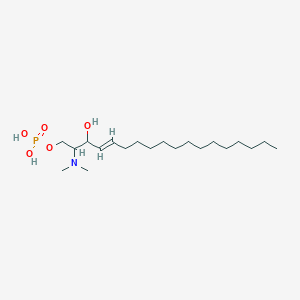

N,N-Dimethylsphingosine-1-phosphate (also known as DMS) is recognized as an inhibitor of sphingosine kinase . It’s a compound that blocks the production of sphingosine-1-phosphate (S1P), a mediator of cellular events during inflammatory responses .

Synthesis Analysis

N,N-Dimethylsphingosine (DMS) is formed from ceramide, which is composed of a sphingosine and a fatty acid. Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine. Sphingosine is then phosphorylated by sphingosine kinase (SK) isoenzymes. There are two identified mammalian isoenzymes, SK1 and SK2 .Molecular Structure Analysis

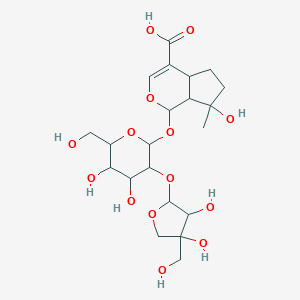

The molecular formula of N,N-Dimethylsphingosine-1-phosphate is C20H41NO2 . The molar mass is 327.553 g·mol−1 .Chemical Reactions Analysis

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK), a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P) . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .科学研究应用

激活人血小板: 已证明N,N-二甲基鞘氨醇-1-磷酸可通过与血小板表面受体的相互作用激活血小板,该受体在结构上与鞘氨醇1-磷酸有关(Yatomi et al., 1997)。

抑制鞘氨醇激酶: 它作为鞘氨醇激酶的有效竞争性抑制剂,调节鞘氨醇1-磷酸和神经酰胺的水平,并影响细胞凋亡等细胞过程(Edsall et al., 1998)。

影响毒蕈碱M(3)受体信号传导: N,N-二甲基鞘氨醇影响神经母细胞瘤细胞中的钙信号传导和磷酸肌醇 turnover,表明在G蛋白偶联受体介导的反应中起作用(Young et al., 2000)。

心脏保护作用: 在低浓度下,发现N,N-二甲基鞘氨醇具有心脏保护作用,并通过依赖PKCepsilon的机制激活胞质鞘氨醇激酶(Jin & Karliner, 2006)。

抑制血管平滑肌细胞增殖: 该化合物还通过影响血管平滑肌细胞增殖和凋亡来抑制新内膜增生,表明其在血管损伤情况下的潜在用途(McDonald et al., 2010)。

在人血小板中磷酸化: N,N-二甲基鞘氨醇在人血小板中发生磷酸化,表明其参与血小板代谢(Yatomi et al., 1997)。

抑制表皮生长因子受体自身磷酸化: 它对表皮生长因子受体自身磷酸化具有特定的增强作用,表明在细胞信号传导过程中起作用(Igarashi et al., 1990)。

调节单核细胞中的细胞内pH和Ca(2+): 它影响人单核细胞中的细胞内pH和钙浓度,这对了解其抗肿瘤机制非常重要(Lee et al., 2006)。

作用机制

DMS activates SphK in the cytosol via a PKCε dependent mechanism. The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS . S1P receptor modulators work by targeting the interaction between S1P and S1P1 receptors, which regulate lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing intestinal inflammation .

未来方向

The therapeutic potential of N,N-Dimethylsphingosine (DMS), which blocks the production of sphingosine-1-phosphate (S1P), has been evaluated in a model of chronic Chagas disease cardiomyopathy . Through anti-parasitic and immunomodulatory actions, DMS can be beneficial in the treatment of the chronic phase of T. cruzi infection and suggest that S1P-activated processes as possible therapeutic targets for the treatment of Chagas disease cardiomyopathy .

属性

IUPAC Name |

[(E)-2-(dimethylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOWCELDZARJJE-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151729-53-2 | |

| Record name | N,N-Dimethylsphingosine-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151729532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)

![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)